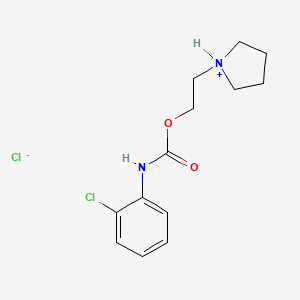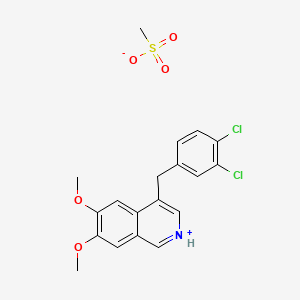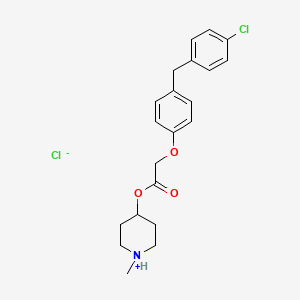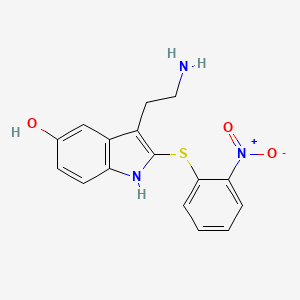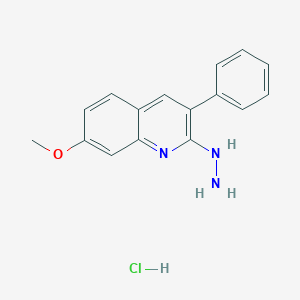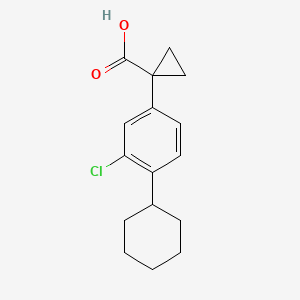
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C16H19ClO2 and a molecular weight of 278.774 g/mol. This compound is characterized by a cyclopropane ring attached to a carboxylic acid group, with a 3-chloro-4-cyclohexylphenyl substituent. It is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid involves several steps. One common method includes the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation . The reaction conditions typically involve the use of a Rh2(S-PTAD)4 catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding alcohols or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include alcohols, esters, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity and stability
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and the carboxylic acid group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but lacks the cyclohexyl group, which may affect its reactivity and applications.
Cyclopropanecarboxylic acid: A simpler compound with a cyclopropane ring and a carboxylic acid group, used as a precursor in various synthetic routes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications .
Propiedades
Número CAS |
26961-87-5 |
|---|---|
Fórmula molecular |
C16H19ClO2 |
Peso molecular |
278.77 g/mol |
Nombre IUPAC |
1-(3-chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H19ClO2/c17-14-10-12(16(8-9-16)15(18)19)6-7-13(14)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,18,19) |
Clave InChI |
GQPHFVLGXFRQSF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C=C(C=C2)C3(CC3)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
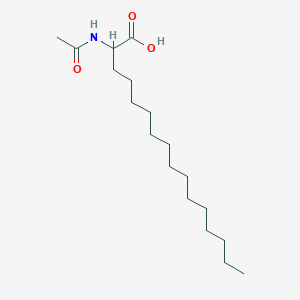

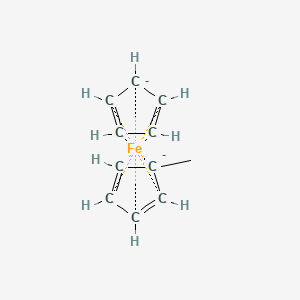
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
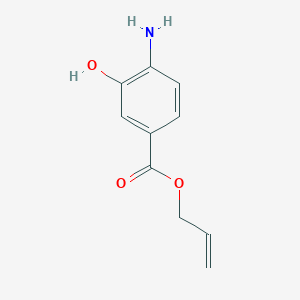
![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
